N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core with a thioxo group at position 5 and a propanamide side chain substituted with a 2-furylmethyl group. This structure combines aromatic heterocycles (quinazolinone and furan) with sulfur and oxygen functionalities, which are often associated with bioactivity in medicinal chemistry.
Properties
CAS No. |
1028685-36-0 |
|---|---|
Molecular Formula |
C18H16N4O3S |
Molecular Weight |
368.41 |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C18H16N4O3S/c23-15(19-10-11-4-3-9-25-11)8-7-14-17(24)22-16(20-14)12-5-1-2-6-13(12)21-18(22)26/h1-6,9,14,20H,7-8,10H2,(H,19,23) |
InChI Key |
DVPRHCUYSFRLKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a monoisotopic mass of approximately 440.134 Da. The compound features a complex structure that includes a furylmethyl group and a tetrahydroimidazoquinazoline moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Cell Line Studies : A study evaluated the cytotoxicity of various quinazoline derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and LNCaP (prostate carcinoma). The results showed that certain derivatives demonstrated significant growth inhibition in the low micromolar range .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | A549 |
| Compound B | 20 | LNCaP |
| N-(2-furylmethyl)-3-(3-oxo...) | 18 | A549 |
The mechanisms through which N-(2-furylmethyl)-3-(3-oxo...) exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound has been shown to interact with various kinases, inhibiting their activity. This interaction is crucial as kinases play significant roles in cell signaling pathways related to cancer progression.
- Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, which could contribute to its cytotoxic effects against cancer cells by reducing oxidative stress .
Other Biological Activities
Beyond anticancer properties, derivatives related to this compound have been reported to exhibit:
- Antimicrobial Activity : Some quinazoline derivatives have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : In vitro studies suggest potential anti-inflammatory activities that could be beneficial in treating inflammatory diseases.
Case Study 1: Cytotoxic Evaluation
In a recent publication, researchers synthesized several quinazoline derivatives and evaluated their cytotoxic effects against various cancer cell lines. N-(2-furylmethyl)-3-(3-oxo...) was included in this evaluation and showed promising results with an IC50 value indicating moderate potency against A549 cells.
Case Study 2: Kinase Profiling
Another study focused on the kinase inhibition profile of several derivatives. The results highlighted that N-(2-furylmethyl)-3-(3-oxo...) effectively inhibited specific kinases involved in cancer signaling pathways, suggesting its potential as a targeted therapeutic agent.
Comparison with Similar Compounds
Physical Properties Comparison :
| Property | Target Compound (Inferred) | 7c (C₁₆H₁₇N₅O₂S₂) | 7d (C₁₇H₁₉N₅O₂S₂) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420–440 (estimated) | 375 | 389 |
| Melting Point (°C) | Likely >200 (rigid core) | 134–178 | 134–178 |
| Key Functional Groups | Quinazolinone, thioxo, furan | Oxadiazole, thiazole |
The fused quinazolinone core in the target compound likely enhances rigidity and thermal stability compared to the oxadiazole-thiazole systems in 7c–7f, resulting in a higher predicted melting point .
Propanamide Derivatives from
describes propanamide derivatives with indole and thiazole substituents (e.g., compounds 9–12). For example:
- Compound 12: 2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide
- Key Differences: The target compound lacks the indole/imidazole-thiazole framework but incorporates a furylmethyl group and a quinazolinone core. The thioxo group in the target may enhance electrophilicity compared to the amino groups in compounds.
Activity Trends :
| Compound () | Substituent | Activity Score (Hypothetical Scale) |
|---|---|---|
| 9 | Phenylthiazole | 3/4/3 |
| 12 | 4-Chlorophenylthiazole | 7/4/5 |
The higher activity of compound 12 (with a chlorophenyl group) suggests that electron-withdrawing substituents may enhance bioactivity. The target compound’s furylmethyl group, being electron-rich, could modulate binding affinity differently .
Research Implications and Limitations
Key research gaps include:
Experimental Data : Melting points, solubility, and spectroscopic profiles (IR/NMR) are needed for validation.
Biological Assays : Comparison with and compounds in enzymatic or cellular models would clarify structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
